2-(Benzylthio)-6-fluoropyridine

概要

説明

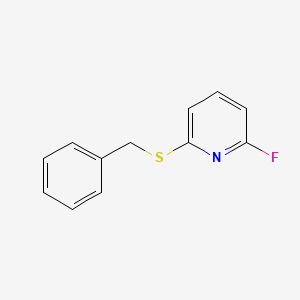

2-(Benzylthio)-6-fluoropyridine is an organic compound that features a pyridine ring substituted with a benzylthio group at the 2-position and a fluorine atom at the 6-position

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-6-fluoropyridine typically involves the nucleophilic substitution of a suitable pyridine derivative. One common method starts with 2-chloro-6-fluoropyridine, which undergoes a substitution reaction with benzylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. Additionally, the use of automated systems for reagent addition and product isolation can enhance the scalability of the process.

化学反応の分析

Types of Reactions

2-(Benzylthio)-6-fluoropyridine can undergo various chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under mild conditions to remove the benzylthio group, yielding 6-fluoropyridine.

Substitution: The fluorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), dimethylformamide (DMF).

Major Products

Oxidation: 2-(Benzylsulfinyl)-6-fluoropyridine, 2-(Benzylsulfonyl)-6-fluoropyridine.

Reduction: 6-Fluoropyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

Drug Development

2-(Benzylthio)-6-fluoropyridine serves as a valuable building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance pharmacological properties. Notably, it has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways, including cancer and neurodegenerative disorders.

Biological Activity

Research indicates that this compound exhibits significant biological activity. For instance, it has shown potential as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), an enzyme implicated in various diseases such as cancer and diabetes. Additionally, molecular docking studies suggest favorable interactions with target proteins, indicating its potential for selective inhibition.

Materials Science Applications

Advanced Materials Development

The compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique electronic configuration allows it to be incorporated into materials that require enhanced conductivity or light absorption capabilities.

Synthesis of Functionalized Polymers

this compound can be used to synthesize functionalized polymers that exhibit tailored properties for applications in coatings, adhesives, and other industrial uses.

Case Study 1: Inhibition of GSK-3

In a study investigating the inhibitory effects of various pyridine derivatives on GSK-3, this compound was identified as a potent inhibitor. The study utilized molecular docking simulations to confirm its binding affinity to the enzyme's active site, supporting its therapeutic potential in treating conditions like Alzheimer's disease.

Case Study 2: Synthesis of Functionalized Polymers

Researchers synthesized a series of functionalized polymers using this compound as a monomer. These polymers exhibited enhanced electrical conductivity and thermal stability, making them suitable for applications in electronic devices and sensors .

作用機序

The mechanism by which 2-(Benzylthio)-6-fluoropyridine exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, the compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The benzylthio group can interact with hydrophobic pockets, while the fluorine atom may form hydrogen bonds or dipole interactions with amino acid residues.

類似化合物との比較

2-(Benzylthio)-6-fluoropyridine can be compared with other similar compounds such as:

2-(Benzylthio)pyridine: Lacks the fluorine atom, which may result in different reactivity and biological activity.

2-(Benzylthio)-5-fluoropyridine: The position of the fluorine atom is different, potentially affecting its chemical properties and interactions.

2-(Methylthio)-6-fluoropyridine: The benzyl group is replaced with a methyl group, which can influence the compound’s steric and electronic properties.

生物活性

Overview

2-(Benzylthio)-6-fluoropyridine is an organic compound characterized by a pyridine ring with a benzylthio group at the 2-position and a fluorine atom at the 6-position. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access. The benzylthio group can engage with hydrophobic pockets within enzyme structures, while the fluorine atom can form hydrogen bonds or dipole interactions with amino acid residues, enhancing binding affinity and specificity.

Biological Activity and Applications

Research indicates that this compound exhibits significant biological effects, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on key enzymes involved in metabolic pathways, including kinases associated with cancer and other diseases. For instance, it has shown potential as an inhibitor of Glycogen Synthase Kinase-3 (GSK-3), which plays a critical role in various cellular processes.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, demonstrated through anti-proliferative effects in certain cancer cell lines. Molecular docking studies have indicated favorable interactions with target proteins that are implicated in cancer progression.

- Antiviral Activity : The compound has also been investigated for its potential antiviral properties, particularly against influenza viruses. It acts as an inhibitor of hemagglutinin (HA), a viral glycoprotein essential for viral entry into host cells .

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented below:

Case Studies

- GSK-3 Inhibition : In vitro studies demonstrated that this compound effectively inhibits GSK-3, leading to reduced phosphorylation of downstream targets involved in cell proliferation and survival. This inhibition suggests potential therapeutic applications in cancer treatment.

- Anticancer Efficacy : A study involving several cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, indicating its potential as an anticancer agent.

- Influenza Virus Replication : Research showed that the compound could block replication of specific influenza virus strains by targeting HA, highlighting its potential use in antiviral therapies.

特性

IUPAC Name |

2-benzylsulfanyl-6-fluoropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNS/c13-11-7-4-8-12(14-11)15-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTMVZYGLVYFSBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC(=N2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。